molecular formula C15H17F4NO3 B14949187 2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

Katalognummer: B14949187
Molekulargewicht: 335.29 g/mol
InChI-Schlüssel: WAJZFZPLYQUQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLATE is a complex organic compound characterized by its unique bicyclic structure and multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2,2,3,3-tetrafluoropropyl acrylate with a suitable amine, such as cyclopropylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,2,3,3-TETRAFLUOROPROPYL 3-[(CYCLOPROPYLAMINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE apart is its unique bicyclic structure combined with the presence of multiple fluorine atoms. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C15H17F4NO3

Molekulargewicht

335.29 g/mol

IUPAC-Name

2,2,3,3-tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C15H17F4NO3/c16-14(17)15(18,19)6-23-13(22)11-8-2-1-7(5-8)10(11)12(21)20-9-3-4-9/h1-2,7-11,14H,3-6H2,(H,20,21)

InChI-Schlüssel

WAJZFZPLYQUQGW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2C3CC(C2C(=O)OCC(C(F)F)(F)F)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.